2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that contains both fluorine and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties. The presence of fluorine atoms in the structure often enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with difluoroacetic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the benzoxazine ring. The process can be summarized as follows:
Starting Materials: 2-aminophenol and difluoroacetic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The 2-aminophenol reacts with difluoroacetic acid to form an intermediate, which then cyclizes to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and pH, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: These compounds share a similar benzoxazine ring structure but lack the fluorine atoms.
2,2-difluoro-1,3-benzoxazines: These compounds have a similar structure but differ in the position of the fluorine atoms.
Uniqueness
The presence of two fluorine atoms at the 2-position in 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one makes it unique compared to other benzoxazine derivatives. This structural feature enhances its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
1553988-42-3 |
---|---|
Molecular Formula |
C8H5F2NO2 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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